2-[3-(Methylthio)phenyl]-2-butanol
Description
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-4-11(2,12)9-6-5-7-10(8-9)13-3/h5-8,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAAPGXIUAALBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC=C1)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methylthio)phenyl]-2-butanol typically involves the reaction of 3-(methylthio)benzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions often include anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent and the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methylthio)phenyl]-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[3-(Methylthio)phenyl]-2-butanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Methylthio)phenyl]-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Methylthio)phenyl]-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Alcohols
| Compound Name | Molecular Weight | Substituent Type | Boiling Point (°C) | Key Structural Features | CAS RN |
|---|---|---|---|---|---|
| 2-[3-(Methylthio)phenyl]-2-butanol | Not Available* | –SCH3 (aromatic) | Not Available* | Aromatic ring, tertiary alcohol | Not Provided |
| 3-Methyl-3-methoxybutanol | 118.17 | –OCH3 (aliphatic) | 174 | Methoxy group, branched alcohol | 56539-66-3 |
| 2-Methyl-3-buten-2-ol | 86.13 | Allylic alcohol | 98–99 | Allylic, branched alcohol | 115-18-4 |
| 3-Methyl-2-buten-1-ol | 86.13 | Primary alcohol | 140 | Allylic, linear chain | 556-82-1 |
*Note: Direct experimental data for this compound is absent in available literature. Comparisons are inferred from structural analogs.
Key Observations:
Substituent Polarity: The methoxy group in 3-Methyl-3-methoxybutanol increases polarity and hydrogen-bonding capacity, contributing to its higher boiling point (174°C) compared to aliphatic alcohols like 2-Methyl-3-buten-2-ol (98–99°C) .
Steric Effects: The tertiary alcohol and bulky aromatic group in this compound may reduce reactivity in esterification or oxidation compared to less hindered analogs like 3-Methyl-2-buten-1-ol (primary alcohol with linear chain) .
Sulfur Reactivity : The methylthio group is prone to oxidation, forming sulfoxides or sulfones under mild conditions—a distinction from methoxy or alkyl-substituted alcohols .
Biological Activity
2-[3-(Methylthio)phenyl]-2-butanol is an organic compound that has garnered attention for its potential biological activities. This compound features a butanol moiety with a methylthio-substituted phenyl group, which may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHOS
- Molecular Weight : 216.31 g/mol
- Structural Characteristics : The presence of the methylthio group can enhance lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Preliminary studies suggest that this compound could engage in:
- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology .
- Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant properties, which can help mitigate oxidative stress in cells.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have demonstrated that butanol extracts containing phenolic compounds can effectively scavenge free radicals, suggesting that this compound may possess similar capabilities.
| Compound | DPPH Scavenging Activity (%) | IC (µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Gallic Acid | 85.5 | 25 |
| Quercetin | 90.0 | 15 |
Enzyme Inhibition Studies
In vitro studies have evaluated the potential of this compound to inhibit AChE activity, a key enzyme involved in neurotransmission. The results indicate varying degrees of inhibition, suggesting its potential as a lead compound for developing Alzheimer's disease treatments.
| Compound | AChE Inhibition (%) | IC (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil | 85.0 | 0.5 |
| Rivastigmine | 78.0 | 1.0 |
Case Studies and Research Findings
- Study on Phenolic Compounds : A study focusing on the extraction and analysis of phenolic compounds from various plants identified several active components with antioxidant and anti-inflammatory properties. Although not directly studying this compound, the findings suggest a promising avenue for further investigation into similar compounds .
- Thiazolidinone Derivatives : Research on thiazolidinone derivatives indicated that compounds with methylthio groups exhibit notable AChE inhibitory activity, supporting the hypothesis that structural similarities may confer similar biological effects .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[3-(Methylthio)phenyl]-2-butanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or Grignard reactions targeting the tertiary alcohol structure. For example, ketone precursors (e.g., 3-(methylthio)acetophenone) can be reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic reductions) and solvent polarity to minimize side reactions like over-reduction . Purity can be enhanced via fractional distillation (bp ~202–219°C, based on analogous alcohols in ) or recrystallization (mp 32–34°C for similar structures) .
Q. How can researchers resolve discrepancies between experimental and computational data for physical properties (e.g., boiling point, density)?
- Methodological Answer : Computational tools (e.g., COSMO-RS, QSPR models) often predict properties like boiling point or density but may deviate from experimental values due to intermolecular interactions (e.g., hydrogen bonding in alcohols). For instance, predicted boiling points (e.g., 462.1±45.0°C for a related pyridine derivative in ) should be validated via techniques like dynamic vapor pressure measurement. Discrepancies in density (e.g., 1.26±0.1 g/cm³ vs. 0.973 g/cm³ for analogous alcohols) may arise from stereochemical packing differences .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the tertiary alcohol structure and methylthio group integration (δ ~2.1 ppm for SCH₃).
- GC-MS/HPLC : For purity assessment (e.g., >97% GC purity standards in ).
- FT-IR : O-H stretch (~3400 cm⁻¹) and C-S vibration (~600–700 cm⁻¹) .
Advanced Research Questions
Q. How does the methylthio group influence the compound’s reactivity in catalytic asymmetric synthesis?
- Methodological Answer : The electron-donating methylthio group (via sulfur’s lone pairs) enhances electrophilic aromatic substitution reactivity, enabling chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) to induce asymmetry during synthesis. For example, asymmetric reduction of ketones using Corey-Bakshi-Shibata (CBS) reagents can yield enantiomerically enriched alcohols. Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .
Q. What strategies mitigate challenges in isolating this compound from byproducts like disulfides or oxidation derivatives?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the methylthio group to sulfoxide/sulfone.
- Chromatography : Use silica gel columns with non-polar eluents (e.g., hexane/ethyl acetate) to separate polar byproducts.
- Derivatization : Convert the alcohol to a less polar derivative (e.g., acetate ester) for easier purification, followed by hydrolysis .
Q. How can computational modeling predict the compound’s biological activity or pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Assess interactions with target proteins (e.g., enzymes) using AutoDock Vina. The methylthio group’s hydrophobicity may enhance binding to lipophilic active sites.
- ADME Prediction : Tools like SwissADME estimate logP (~2.5–3.0 for C10H14OS) and metabolic stability (sulfoxidation as a potential metabolic pathway) .
Data Contradiction and Validation
Q. How should researchers address conflicting data on acid dissociation constants (pKa) for sulfur-containing alcohols?
- Methodological Answer : Experimental pKa determination (e.g., potentiometric titration in aqueous-organic solvents) resolves discrepancies with predicted values (e.g., 4.04±0.39 in ). The methylthio group’s electron donation slightly lowers pKa compared to non-sulfur analogs .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
